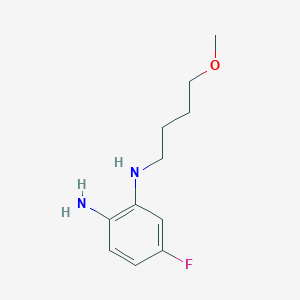

4-Fluoro-2-(4-methoxybutylamino)aniline

Description

4-Fluoro-2-(4-methoxybutylamino)aniline is a substituted aniline derivative characterized by a fluorine atom at the para position (C4) and a 4-methoxybutylamino group at the ortho position (C2) on the benzene ring.

Properties

IUPAC Name |

4-fluoro-2-N-(4-methoxybutyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2O/c1-15-7-3-2-6-14-11-8-9(12)4-5-10(11)13/h4-5,8,14H,2-3,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPQLWFUNXARIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCNC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-methoxybutylamino)aniline typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a fluorinated nitrobenzene derivative reacts with a 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent output. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-methoxybutylamino)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-Fluoro-2-(4-methoxybutylamino)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-methoxybutylamino)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxybutylamino group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Halogenated Aniline Derivatives

a. 4-Fluoro-2-(trifluoromethoxy)aniline ()

- Structure : Features a trifluoromethoxy (-OCF₃) group at C2 and fluorine at C3.

- Key Differences: The trifluoromethoxy group is strongly electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen compared to the electron-donating 4-methoxybutylamino group in the target compound. This difference impacts reactivity in coupling reactions and acidity (pKa of the NH₂ group).

- Applications : Likely used in agrochemicals due to fluorine's metabolic resistance .

b. 4-Bromo-5-fluoro-2-methylaniline ()

- Structure : Bromine at C4, fluorine at C5, and methyl at C2.

- Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to fluorine alter electronic distribution and steric hindrance. The absence of an aminoalkyl chain limits hydrogen-bonding interactions.

- Synthesis : Prepared via halogenation of toluidine derivatives .

Aminoalkyl-Substituted Anilines

a. 4-Fluoro-2-(methanesulfonylmethyl)aniline ()

- Structure : Methanesulfonyl (-SO₂CH₃) group at C2.

- Key Differences: The sulfonyl group is electron-withdrawing and polar, increasing solubility in polar solvents. In contrast, the 4-methoxybutylamino group enhances lipophilicity and may confer pH-dependent solubility.

- Synthesis: Likely involves sulfonation or Mitsunobu reactions .

b. N,N00-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline] ()

- Structure : Bis-aniline with conjugated diene and phenethyl groups.

- Key Differences : The extended π-system and rigid diene backbone enable applications in materials science (e.g., liquid crystals). The target compound’s flexible methoxybutyl chain may favor conformational adaptability in biological systems .

Heterocyclic-Aniline Hybrids

a. 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline ()

- Structure : Oxadiazole ring linked to pyridine at C2.

- The target compound’s alkyl chain may instead enhance membrane permeability .

b. 4-Fluoro-2-(quinolin-5-yl)aniline ()

- Structure: Quinoline substituent at C2.

- Key Differences: Quinoline’s planar structure and basic nitrogen enable intercalation or enzyme inhibition (e.g., antifungals in ). The methoxybutylamino group lacks such π-π interactions but may improve pharmacokinetics .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Routes : and highlight Pd-catalyzed cross-coupling and condensation as viable methods for introducing complex substituents to anilines.

- Biological Activity : Compounds with fluorine and heterocycles () show antifungal properties, suggesting the target compound could be optimized for similar applications.

- Safety Considerations: underscores that methyl and dimethylamino groups on aromatic amines correlate with carcinogenicity, necessitating careful toxicity profiling for the methoxybutylamino analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.